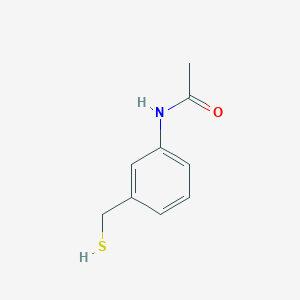

N-Acetyl-3-methylthio-aniline

Description

Properties

IUPAC Name |

N-[3-(sulfanylmethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-7(11)10-9-4-2-3-8(5-9)6-12/h2-5,12H,6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSHGBQHPUBJLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2524-78-9 | |

| Record name | N-Acetyl-3-methylthio-aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002524789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYL-3-METHYLTHIO-ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD0476C909 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of N-Acetyl-3-methylthio-aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the compound N-Acetyl-3-methylthio-aniline, also known as 3-acetamidothioanisole or N-(3-(methylthio)phenyl)acetamide. This document details a plausible experimental protocol for its synthesis via the acetylation of 3-(methylthio)aniline and outlines the expected analytical data for its characterization. The information is presented to be a valuable resource for researchers in medicinal chemistry, materials science, and related fields where substituted anilines and their derivatives are of interest.

Synthesis

The synthesis of this compound is readily achieved through the acetylation of 3-(methylthio)aniline. This reaction involves the treatment of the primary amine with an acetylating agent, typically acetic anhydride, often in the presence of a base or a catalyst. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of an amide bond.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a general procedure for the acetylation of anilines and is expected to be effective for the synthesis of this compound.

Materials:

-

3-(methylthio)aniline

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Sodium acetate (optional, as base)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Water (distilled or deionized)

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(methylthio)aniline (1.0 eq) in glacial acetic acid.

-

Addition of Reagent: To the stirred solution, add acetic anhydride (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 100-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water. This will precipitate the crude product.

-

Neutralization: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid. The melting point of the N-acetyl derivative has been reported to be 78-78.5°C.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. Below is a summary of the expected data based on the analysis of the starting material and related compounds.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₁NOS |

| Molecular Weight | 181.25 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 78-78.5 °C |

Spectroscopic Data (Predicted)

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylthio group, the acetyl group, and the amide proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.2 | m | 4H | Aromatic (C₆H₄) |

| ~ 2.5 | s | 3H | -SCH₃ |

| ~ 2.1 | s | 3H | -COCH₃ |

| ~ 8.0 (broad) | s | 1H | -NH- |

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the aromatic carbons, the methylthio carbon, the acetyl carbonyl, and the acetyl methyl carbon.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C=O (amide) |

| ~ 140 - 120 | Aromatic Carbons |

| ~ 24 | -COCH₃ |

| ~ 15 | -SCH₃ |

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of a strong carbonyl absorption and N-H stretching and bending frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium | N-H Stretch |

| ~ 1660 | Strong | C=O Stretch (Amide I) |

| ~ 1550 | Medium | N-H Bend (Amide II) |

| ~ 3100 - 3000 | Weak | Aromatic C-H Stretch |

| ~ 2920 | Weak | Aliphatic C-H Stretch |

2.2.4. Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

| m/z | Interpretation |

| ~ 181 | [M]⁺ (Molecular Ion) |

| ~ 139 | [M - COCH₂]⁺ |

| ~ 124 | [M - COCH₂ - CH₃]⁺ |

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the characterization of the synthesized compound.

Caption: Logical workflow for the purification and characterization of this compound.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to adapt the provided protocols to their specific laboratory conditions and to perform thorough characterization to confirm the identity and purity of their synthesized material.

"physical and chemical properties of N-Acetyl-3-methylthio-aniline"

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-3-methylthio-aniline, also known as 3'-(methylthio)acetanilide, is an organic compound with the chemical formula C₉H₁₁NOS. This document provides a comprehensive overview of its known physical and chemical properties, available spectral data, and a general synthesis protocol. While specific biological activities and signaling pathways for this particular compound are not extensively documented in publicly available literature, this guide serves as a foundational resource for researchers interested in its further investigation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in a research setting.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NOS | [1] |

| Molecular Weight | 181.25 g/mol | |

| CAS Number | 2524-78-9 | [1] |

| IUPAC Name | N-(3-(methylthio)phenyl)acetamide | |

| Synonyms | 3'-(Methylthio)acetanilide, 3-Acetamidothioanisole | |

| Appearance | Crystalline powder | |

| Melting Point | 78-78.5 °C | |

| Boiling Point | Not available | |

| Density (Predicted) | 1.14 ± 0.1 g/cm³ | |

| Solubility | Soluble in methanol | |

| pKa (Predicted) | 14.68 ± 0.70 |

Synthesis

A general method for the synthesis of this compound involves the acetylation of 3-(methylthio)aniline. This reaction is a standard procedure for the formation of an amide from an amine and an acetylating agent.

Experimental Protocol: General Acetylation of an Aniline Derivative

Materials:

-

3-(methylthio)aniline

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Ethanol

Procedure:

-

In a conical flask, dissolve the starting amine, 3-(methylthio)aniline, in a mixture of water and a few drops of concentrated HCl to facilitate dissolution.

-

In a separate flask, prepare a solution of anhydrous sodium acetate in water and add acetic anhydride.

-

Slowly add the sodium acetate/acetic anhydride solution to the stirred solution of the aniline hydrochloride.

-

Continue stirring the reaction mixture. The product, this compound, will precipitate out of the solution as a solid.

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from aqueous ethanol to obtain the purified this compound.

Logical Relationship of Synthesis:

Caption: General workflow for the synthesis of this compound.

Spectral Data

The characterization of this compound relies on various spectroscopic techniques. Below is a summary of the available spectral data.

Mass Spectrometry (GC-MS)

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.

| m/z | Interpretation |

| 181 | [M]⁺, Molecular ion |

| 139 | [M - C₂H₂O]⁺, Loss of ketene |

| 124 | [M - C₂H₂O - CH₃]⁺, Subsequent loss of a methyl radical |

| 92 | [C₆H₄S]⁺ |

Experimental Workflow for GC-MS Analysis:

Caption: A simplified workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.5 | m | 4H | Aromatic protons |

| ~2.5 | s | 3H | -SCH₃ protons |

| ~2.2 | s | 3H | -COCH₃ protons |

| ~7.8 | br s | 1H | -NH proton |

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (ppm) | Assignment |

| ~169 | C=O |

| ~140 | C-S |

| ~130 | Aromatic CH |

| ~125 | Aromatic CH |

| ~120 | Aromatic CH |

| ~118 | Aromatic CH |

| ~24 | -COCH₃ |

| ~15 | -SCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1660 | Strong | C=O stretch (Amide I) |

| ~1550 | Medium | N-H bend (Amide II) |

| ~1300 | Medium | C-N stretch |

| ~700-900 | Strong | Aromatic C-H bend |

Biological Activity

Currently, there is a lack of specific studies detailing the biological activity, pharmacological effects, or mechanism of action of this compound in the public domain. Research on various other acetamide derivatives has shown a wide range of biological activities, including antioxidant and anti-inflammatory properties. Further investigation is required to determine if this compound possesses any significant biological effects.

Conclusion

This technical guide provides a consolidated source of information on the physical and chemical properties of this compound. While a general synthesis protocol and predicted spectral data are presented, there is a clear need for further experimental work to fully characterize this compound. Specifically, detailed experimental validation of its synthesis, comprehensive spectral analysis, and exploration of its potential biological activities would be valuable contributions to the scientific community. This document serves as a starting point for researchers and professionals in drug development who may be interested in exploring the potential of this and related compounds.

References

Spectroscopic and Synthetic Profile of N-Acetyl-3-methylthio-aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology relevant to N-Acetyl-3-methylthio-aniline. Due to the limited availability of published experimental spectroscopic data for this compound, this document presents a detailed analysis of its precursor, 3-(methylthio)aniline, to serve as a valuable reference. Furthermore, generalized, yet detailed, experimental protocols for the N-acetylation of aniline derivatives and the acquisition of key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—are provided. These protocols are designed to be readily adaptable for the synthesis and characterization of this compound in a laboratory setting. This guide also includes visualizations of the synthetic and analytical workflows to facilitate a clear understanding of the processes involved.

Introduction

This compound is an acetylated derivative of 3-(methylthio)aniline. While specific biological roles or applications for the N-acetylated form are not extensively documented, the parent compound, 3-(methylthio)aniline, serves as a precursor in the synthesis of various organic molecules. Notably, it has been utilized in the creation of phenyl azobenzene sulfonamide derivatives, which have been investigated for their potential as selective COX-2 inhibitors, suggesting a possible application in anti-inflammatory drug discovery. The acetylation of the amino group is a common strategy in medicinal chemistry to modify the pharmacokinetic and pharmacodynamic properties of a compound. Therefore, a thorough understanding of the spectroscopic and synthetic profile of this compound is valuable for researchers in synthetic chemistry and drug development.

Spectroscopic Data (Reference Compound: 3-(Methylthio)aniline)

As a proxy for the target compound, the spectroscopic data for the parent aniline, 3-(methylthio)aniline, is presented below. These values provide a foundational understanding of the core molecular structure's spectral behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 3-(methylthio)aniline

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available |

Table 2: ¹³C NMR Data for 3-(methylthio)aniline

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Note: Specific, experimentally verified NMR data for 3-(methylthio)aniline was not available in the public domain at the time of this guide's compilation.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for 3-(methylthio)aniline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 3-(methylthio)aniline

| m/z | Relative Intensity (%) | Assignment |

| 139 | Data not available | [M]⁺ |

| Other fragments | Data not available |

Note: The molecular weight of 3-(methylthio)aniline is 139.22 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z 139.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

This protocol describes a general method for the N-acetylation of an aniline derivative.

dot

An In-depth Technical Guide on the Biological Activity of N-Acetyl-3-methylthio-aniline

Disclaimer: There is currently no direct scientific literature available on the biological activity of the specific compound N-Acetyl-3-methylthio-aniline. This technical guide, therefore, provides a comprehensive analysis of the known biological activities of its constituent chemical moieties: the N-acetyl group (as represented by the well-researched N-acetylcysteine) and 3-methylthio-aniline. The potential biological profile of this compound is hypothetically discussed based on the activities of these components. All information presented should be considered in this context and underscores the need for empirical research to validate any postulated activities.

Introduction: A Tale of Two Moieties

This compound is an organic compound that can be conceptually deconstructed into two key components: an N-acetyl group attached to an aniline backbone, and a methylthio group at the meta position of the aniline ring. To understand the potential biological activities of the entire molecule, it is instructive to first examine the well-documented bioactivities of N-acetylcysteine (NAC) and 3-methylthio-aniline. NAC serves as an excellent proxy for understanding the contribution of the N-acetyl group, given its extensive research and clinical use. 3-methylthio-aniline, while less studied for its direct biological effects, provides insights through its use as a precursor in the synthesis of bioactive molecules.

The N-Acetyl Moiety: Insights from N-Acetylcysteine (NAC)

N-acetylcysteine is a derivative of the amino acid cysteine and has a long history of clinical use. Its biological activities are multifaceted, primarily revolving around its antioxidant and mucolytic properties.[1]

Mechanism of Action of N-Acetylcysteine

NAC's primary mechanisms of action include:

-

Glutathione Precursor: NAC is deacetylated in the body to form L-cysteine, which is a rate-limiting precursor for the synthesis of glutathione (GSH).[[“]][3] GSH is a major endogenous antioxidant that plays a crucial role in cellular detoxification and protection against oxidative stress.[[“]][3]

-

Direct Antioxidant Activity: The thiol (-SH) group in NAC can directly scavenge reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and nitrogen dioxide radicals (•NO2).[4]

-

Disulfide Bond Reduction: NAC can break disulfide bonds in proteins, which is the basis for its mucolytic activity in respiratory conditions.[[“]][5]

-

Anti-inflammatory Effects: NAC has been shown to modulate inflammatory pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines.[3][6]

Signaling Pathways Modulated by N-Acetylcysteine

NAC influences several key signaling pathways:

-

NF-κB Signaling: By reducing oxidative stress, NAC can prevent the activation of NF-κB, a key transcription factor involved in the inflammatory response.[3][7]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: NAC has been shown to inhibit the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK, which are involved in cellular stress responses.[7]

-

Nrf2-ARE Pathway: NAC can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, leading to the upregulation of antioxidant and cytoprotective genes.[8]

Quantitative Biological Data for N-Acetylcysteine

The following table summarizes some of the quantitative data related to the biological effects of NAC from various in vitro studies.

| Parameter | Cell Line/System | Concentration/Dose | Observed Effect | Reference |

| Apoptotic Rate Reduction | HepG2 cells (Cisplatin-induced) | 50, 100, 200 µM | Reduced apoptosis by 3.5%, 9.4%, and 14.6% respectively. | [9] |

| Cell Viability Increase | Goat ovarian granulosa cells | 200 µM | Significantly higher cell viability compared to control. | [10] |

| IL-8 Secretion Decrease | Dental pulp microtissues | Moderate/High TEGDMA | Decreased by 54.79 and 37.39 pg/mL respectively after 24h. | [11] |

| MIC against P. intermedia | Planktonic bacteria | 3 mg/ml | Minimum inhibitory concentration. | [12] |

Signaling Pathway Diagram: NAC's Anti-inflammatory Action

The 3-Methylthio-aniline Moiety

3-(Methylthio)aniline is primarily known as a chemical intermediate in organic synthesis.[13] Its direct biological activity has not been extensively studied. However, its derivatives have shown some interesting biological properties.

Known Applications and Derivatives

3-(Methylthio)aniline is a key starting material for the synthesis of phenyl azobenzene sulfonamide derivatives.[12][13][14] Some of these derivatives have been investigated for their potential as selective cyclooxygenase-2 (COX-2) inhibitors, suggesting a potential anti-inflammatory role for compounds containing this moiety.[14]

Toxicity Profile

3-(Methylthio)aniline is considered moderately toxic by ingestion.[13] Upon heating, it can emit toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[13]

Quantitative Data for 3-Methylthio-aniline Derivatives

Direct quantitative biological data for 3-methylthio-aniline is not available. The following table presents data for a salicylanilide-based peptidomimetic containing a 3-thiabutyl group (structurally related to the methylthio group) which has demonstrated antimicrobial activity.

| Compound | Target Organism | MIC (µM) | Reference |

| Salicylanilide with 3-thiabutyl group | S. aureus / MRSA | 4.82-9.64 | [15] |

| B. cereus | 2.41 | [15] | |

| C. perfringens | 4.82 | [15] | |

| M. kansasii | 38.6 | [15] | |

| M. smegmatis | 77.1 | [15] |

Experimental Protocols

Detailed experimental protocols for assessing the biological activities discussed above are crucial for reproducible research. Below are outlines of key experimental methodologies.

N-Acetylcysteine Fluorometric Assay

This assay quantifies NAC levels in biological samples.

-

Principle: A proprietary probe is used that reacts with NAC in the presence of an enzyme mix to generate a fluorescent signal. The intensity of the fluorescence is directly proportional to the amount of NAC.

-

Sample Preparation:

-

Centrifuge the sample (e.g., cell lysate, plasma) at 12,000 x g at 4°C for 10 minutes to remove insoluble material.

-

Deproteinize the supernatant by adding a cold trichloroacetic acid (TCA) solution.

-

Incubate on ice for 15 minutes, then centrifuge at 12,000 x g at 4°C for 5 minutes.

-

The resulting supernatant is used for the assay.

-

-

Procedure:

-

Prepare a standard curve using a known concentration of NAC.

-

Add the prepared samples and standards to a 96-well black plate.

-

Add the enzyme mix and probe to each well.

-

Incubate at 37°C, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: The concentration of NAC in the samples is determined by comparing their fluorescence readings to the standard curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized suspension of the microorganism is added to each well. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.

-

Procedure:

-

Prepare serial twofold dilutions of the test compound in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration with no visible growth.

-

Optionally, a growth indicator like MTT can be used to quantify cell viability.

-

Experimental Workflow for Assessing Antimicrobial Activity

Hypothetical Biological Profile of this compound

Based on the analysis of its constituent moieties, a hypothetical biological profile for this compound can be proposed. It is crucial to reiterate that these are speculative and require experimental validation.

-

Antioxidant and Anti-inflammatory Activity: The presence of the N-acetyl group, similar to NAC, suggests that this compound could possess antioxidant properties, either directly or by contributing to glutathione synthesis. This, in turn, could lead to anti-inflammatory effects through the modulation of pathways like NF-κB. The 3-methylthio-aniline moiety, as a precursor to COX-2 inhibitors, may also contribute to the anti-inflammatory profile.

-

Antimicrobial Potential: The derivatives of salicylanilides with a related thioether group have shown antimicrobial activity. It is plausible that this compound could exhibit some level of antimicrobial or antifungal activity.

-

Toxicity: The toxicity profile of aniline derivatives is a concern. 3-(Methylthio)aniline is known to be moderately toxic. Acetylation can sometimes reduce the toxicity of anilines, but this would need to be determined experimentally for this specific compound.

Conclusion

While there is a lack of direct research on this compound, a theoretical framework for its potential biological activities can be constructed by examining its chemical components. The N-acetyl group strongly suggests a potential for antioxidant and anti-inflammatory effects, drawing parallels with the well-established mechanisms of N-acetylcysteine. The 3-methylthio-aniline moiety, while less understood, points towards possible anti-inflammatory and antimicrobial activities based on the properties of its derivatives. This in-depth analysis provides a foundation for future research and highlights the importance of empirical studies to elucidate the true biological profile of this compound. Researchers and drug development professionals are encouraged to use this guide as a starting point for designing experiments to investigate this novel compound.

References

- 1. N-acetylcysteine: A Review of Clinical Use and Efficacy | Nutritional Medicine Institute [nmi.health]

- 2. consensus.app [consensus.app]

- 3. Biological Activities and Potential Oral Applications of N-Acetylcysteine: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The chemistry and biological activities of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 7. Molecular mechanisms of N-acetylcysteine actions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Protective effects of N-acetylcysteine on cisplatin-induced oxidative stress and DNA damage in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of N-Acetylcysteine on the Proliferation, Hormone Secretion Level, and Gene Expression Profiles of Goat Ovarian Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Acetyl Cysteine Modulates the Inflammatory and Oxidative Stress Responses of Rescued Growth-Arrested Dental Pulp Microtissues Exposed to TEGDMA in ECM - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-(甲硫基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 3-(METHYLTHIO)ANILINE | 1783-81-9 [chemicalbook.com]

- 14. Buy 3-(Methylthio)aniline | 1783-81-9 [smolecule.com]

- 15. mdpi.com [mdpi.com]

Lack of Scientific Data Precludes Analysis of N-Acetyl-3-methylthio-aniline as a Therapeutic Agent

A comprehensive review of scientific literature and chemical databases reveals a significant absence of research into the biological activity and potential therapeutic targets of N-Acetyl-3-methylthio-aniline. While the compound is documented as a chemical entity and available through various suppliers, there is no publicly available data on its mechanism of action, its effects on signaling pathways, or any quantitative measures of its biological efficacy.

This compound, also known as 3'-(Methylthio)acetanilide, is primarily referenced as a chemical intermediate. For instance, its precursor, 3-(Methylthio)aniline, is used in the synthesis of various molecules, including phenyl azobenzene sulfonamide derivatives and intermediates for pharmaceuticals such as Thioridazine, Sulforidazine, Metopimazine, and Mesoridazine.[1][2][3] However, the biological properties of this compound itself have not been a subject of published investigation.

The broader class of acetanilide compounds, from which this compound is derived, has historical and ongoing relevance in pharmacology. Acetanilide was one of the earliest synthetic analgesics, and its metabolite, acetaminophen (paracetamol), is a widely used drug.[4] Furthermore, various acetanilide derivatives have been explored for diverse therapeutic applications, including as β3-adrenergic receptor agonists for obesity and diabetes, and for their potential anti-bacterial, anti-fungal, and anti-cancer properties.[4][5]

Despite the pharmacological interest in the broader acetanilide scaffold, this interest has not extended to the specific this compound derivative in any documented studies. Consequently, the core requirements for an in-depth technical guide—including quantitative data for comparison, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled. The foundational scientific research required to identify and describe any potential therapeutic targets of this specific compound is not available in the public domain. Therefore, it is not possible to construct the requested analysis.

References

- 1. 3-(METHYLTHIO)ANILINE | 1783-81-9 [chemicalbook.com]

- 2. AZTEC BIOTECH [aztecbiotech.com]

- 3. Buy 3-(Methylthio)aniline | 1783-81-9 [smolecule.com]

- 4. Buy Acetanilide | 103-84-4 [smolecule.com]

- 5. Discovery of novel acetanilide derivatives as potent and selective beta3-adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Potential of N-Acetyl-3-methylthio-aniline Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activities, and therapeutic promise of a versatile class of compounds.

Introduction

In the landscape of medicinal chemistry, the search for novel scaffolds that offer both synthetic accessibility and diverse biological activity is a perpetual endeavor. N-Acetyl-3-methylthio-aniline and its derivatives have emerged as a promising class of compounds with potential applications spanning oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the current state of research on these molecules, with a focus on their synthesis, biological evaluation, and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this unique chemical space.

The core structure, characterized by an acetamide group and a methylthio substituent on the aniline ring, provides a versatile platform for chemical modification. The methylthio group, in particular, can be further oxidized to a sulfoxide or sulfone, expanding the chemical diversity and modulating the pharmacokinetic and pharmacodynamic properties of the derivatives.[1]

Synthesis of this compound Derivatives

The fundamental synthetic route to this compound derivatives commences with the acetylation of 3-(methylthio)aniline. This parent compound is commercially available. The acetylation is typically achieved through the reaction of 3-(methylthio)aniline with acetyl chloride or acetic anhydride in the presence of a suitable base.

Further derivatization can be accomplished through various chemical transformations, including modifications of the acetyl group, the methylthio moiety, or the aromatic ring. For instance, the methylthio group can be oxidized to the corresponding sulfoxide or sulfone, which can influence the compound's polarity and biological activity.

A general workflow for the synthesis and evaluation of these derivatives is outlined below:

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Potential Therapeutic Applications and Biological Activities

While research on this compound derivatives is still in its early stages, the broader class of aniline and acetamide derivatives has demonstrated a wide spectrum of biological activities. This suggests several promising avenues for the investigation of this specific compound family.

Enzyme Inhibition

Derivatives of N-substituted acetamides are known to be precursors in the synthesis of selective enzyme inhibitors.[1] This includes inhibitors of butyrylcholinesterase, a target for Alzheimer's disease therapy, and carbonic anhydrases.[1] Furthermore, various acetamide derivatives have been explored as potent inhibitors of other enzyme classes, such as kinases and α-glucosidase.[2][3][4] The this compound scaffold could serve as a novel template for designing selective inhibitors against a range of clinically relevant enzymes.

The general mechanism of enzyme inhibition often involves the binding of the small molecule to the active site or an allosteric site of the enzyme, thereby preventing the substrate from binding and being converted to product.

Caption: Simplified signaling pathway of enzyme inhibition.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of various acetamide derivatives against a range of cancer cell lines.[5][6][7][8] For example, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown potent anticancer activity, particularly against prostate carcinoma (PC3) cells.[7][8] The mechanism of action for such compounds often involves the induction of apoptosis and cell cycle arrest. Given these precedents, this compound derivatives represent a promising area for the discovery of novel anticancer agents.

Table 1: Cytotoxicity of Selected Acetamide Derivatives against Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7d (an N-acetamide derivative) | HeLa | 0.52 | [5] |

| Compound 7d (an N-acetamide derivative) | MCF-7 | 0.34 | [5] |

| Compound 7d (an N-acetamide derivative) | HT-29 | 0.86 | [5] |

| Compound 2b (a 2-(4-Fluorophenyl)-N-phenylacetamide derivative) | PC3 | 52 | [7][8] |

| Compound 2c (a 2-(4-Fluorophenyl)-N-phenylacetamide derivative) | PC3 | 80 | [7][8] |

| Compound 2c (a 2-(4-Fluorophenyl)-N-phenylacetamide derivative) | MCF-7 | 100 | [8] |

| Imatinib (Reference Drug) | PC3 | 40 | [7] |

| Imatinib (Reference Drug) | MCF-7 | 98 | [8] |

Antimicrobial Activity

The acetamide scaffold is also a feature in compounds exhibiting antimicrobial and antitubercular activities.[1][9] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. The unique structural features of this compound derivatives may provide a basis for the development of novel anti-infective drugs.

Experimental Protocols

This section provides generalized methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols for similar compound classes.

General Synthesis of this compound

Materials:

-

3-(methylthio)aniline

-

Acetyl chloride or Acetic anhydride

-

Pyridine or Triethylamine (as a base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-(methylthio)aniline (1.0 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (1.1 - 1.5 eq) to the solution and cool the mixture in an ice bath.

-

Slowly add acetyl chloride or acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Cytotoxicity Assay (MTT Assay)

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, PC3)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the complete growth medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

This compound derivatives represent a promising and underexplored area in medicinal chemistry. The synthetic tractability of the core scaffold, coupled with the diverse biological activities observed in related compound classes, suggests significant potential for the discovery of novel therapeutic agents. Future research should focus on the synthesis and systematic evaluation of a diverse library of these derivatives to establish clear structure-activity relationships for various biological targets. In particular, exploration of their potential as kinase inhibitors, anticancer agents, and antimicrobial compounds is warranted. Detailed mechanistic studies will be crucial to elucidate their modes of action and to guide the rational design of more potent and selective drug candidates. The findings from such investigations could pave the way for the development of new and effective treatments for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Synthesis, biological activity and molecular docking research of N-{[(4-oxo-thiochroman-3-yl)phenyl]-methyl}acetamide derivatives as α-glucosidase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

In-depth Technical Guide: In Vitro Studies of N-Acetyl-3-methylthio-aniline

A comprehensive review of the available scientific literature reveals a significant gap in the in vitro research of N-Acetyl-3-methylthio-aniline. At present, there are no specific published studies detailing its biological effects, mechanism of action, or associated signaling pathways.

While searches for related compounds, such as 3-(methylthio)aniline and its derivatives, yield some results, this information is not directly applicable to the N-acetylated form. The addition of an acetyl group can significantly alter the physicochemical properties, bioavailability, and pharmacological activity of a molecule. Therefore, extrapolating data from the parent amine (3-methylthio)aniline or other analogs to this compound would be scientifically unsound.

This guide is intended for researchers, scientists, and drug development professionals. Given the absence of direct data, this document will outline a hypothetical framework for the initial in vitro investigation of this compound, based on standard preclinical drug discovery protocols.

Hypothetical Experimental Workflow for Initial In Vitro Characterization

Should research on this compound commence, a logical first step would be to establish its basic cytotoxic profile and then to explore its potential mechanisms of action. The following workflow represents a standard approach.

Caption: Hypothetical workflow for the initial in vitro evaluation of this compound.

Potential Areas of Investigation and Corresponding Experimental Protocols

Based on the structures of related compounds found in the literature, several hypotheses could be formulated to guide the initial investigation of this compound.

Assessment of Anti-inflammatory Activity

Some aniline derivatives have been explored for their anti-inflammatory properties. A potential starting point would be to investigate if this compound can modulate inflammatory pathways.

Hypothetical Signaling Pathway to Investigate:

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Quantification of Nitric Oxide (NO): Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.

-

Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

-

Western Blot Analysis: Lyse the cells and perform Western blotting to assess the protein expression levels of key signaling molecules such as phosphorylated IκBα and phosphorylated NF-κB p65.

Evaluation of Cholinesterase Inhibition

Thiazolidinones derived from a related compound, 4-(methylthio)benzaldehyde, have shown acetylcholinesterase (AChE) inhibitory activity. It would be pertinent to investigate if this compound shares this property.

Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and various concentrations of this compound.

-

Assay Procedure: In a 96-well plate, add the phosphate buffer, the test compound solution, and the AChE enzyme solution. Incubate for 15 minutes at 25°C.

-

Reaction Initiation: Add DTNB and ATCI to initiate the reaction.

-

Measurement: Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Quantitative Data Summary (Hypothetical)

Should the aforementioned experiments be conducted, the data would be compiled into tables for clear comparison.

Table 1: Hypothetical Cytotoxicity of this compound

| Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| RAW 264.7 | 24 | > 100 |

| SH-SY5Y | 24 | 85.2 ± 5.6 |

| HepG2 | 24 | 92.1 ± 7.3 |

Table 2: Hypothetical Inhibition of Inflammatory Markers by this compound in LPS-stimulated RAW 264.7 cells

| Concentration (µM) | NO Production (% of Control) | TNF-α Release (% of Control) | IL-6 Release (% of Control) |

| 1 | 98.5 ± 4.2 | 95.1 ± 6.3 | 97.4 ± 5.8 |

| 10 | 75.3 ± 3.8 | 70.2 ± 5.1 | 72.8 ± 4.9 |

| 50 | 42.1 ± 2.9 | 38.6 ± 4.5 | 40.5 ± 3.7 |

Table 3: Hypothetical Acetylcholinesterase (AChE) Inhibitory Activity

| Compound | IC₅₀ (µM) |

| This compound | 25.4 ± 2.1 |

| Donepezil (Positive Control) | 0.025 ± 0.003 |

Conclusion

There is currently no available in vitro data for this compound in the public domain. This document provides a foundational, albeit hypothetical, framework for initiating such research. The proposed experimental workflows, protocols, and data presentation formats are based on established methodologies in preclinical drug discovery. Any future research in this area would be novel and would contribute significantly to the understanding of this compound's biological activity. It is imperative that any investigation begins with basic cytotoxicity profiling to establish safe concentration ranges for subsequent mechanistic studies. The potential anti-inflammatory and cholinesterase inhibitory activities represent logical starting points for hypothesis-driven research based on the chemical structure of the compound.

Uncharted Territory: The Mechanism of Action of N-Acetyl-3-methylthio-aniline Remains Undefined in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and chemical repositories, there is currently no publicly available information detailing the mechanism of action, biological activity, or therapeutic potential of N-Acetyl-3-methylthio-aniline. This compound, the N-acetylated form of 3-(methylthio)aniline, appears to be a chemical novelty with respect to its pharmacological properties, leaving its interactions with biological systems entirely uncharacterized.

Researchers, scientists, and drug development professionals should be aware that this compound is a largely uninvestigated molecule. While its precursor, 3-(methylthio)aniline, is a known chemical intermediate used in the synthesis of other compounds, the addition of an acetyl group to the amine creates a new chemical entity whose biological effects have not been documented in peer-reviewed literature or patents.[1][2][3][4]

The absence of data means that no quantitative information on its efficacy, potency, or pharmacokinetic and pharmacodynamic profiles can be provided. Consequently, it is not possible to summarize such data in tabular form, detail experimental protocols for its biological evaluation, or visualize any associated signaling pathways. Any discussion of its potential mechanism of action would be purely speculative and without a factual basis.

For researchers interested in this molecule, the path forward would require foundational in vitro and in vivo studies to first ascertain if this compound possesses any biological activity. Such a research program would involve:

-

Initial Screening: Testing the compound against a variety of cell lines and molecular targets to identify any potential biological effects.

-

Dose-Response Studies: If an effect is observed, determining the concentration at which the compound elicits a response.

-

Mechanism of Action Studies: Should the compound show promising activity, further experiments would be necessary to elucidate the specific molecular pathways it modulates.

Below is a conceptual workflow for how such a preliminary investigation might be structured.

Caption: A conceptual workflow for the initial biological investigation of an uncharacterized compound like this compound.

References

N-Acetyl-3-methylthio-aniline: A Versatile Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Acetyl-3-methylthio-aniline, also known as N-(3-(methylthio)phenyl)acetamide, is a versatile aromatic compound that serves as a crucial building block in the synthesis of a variety of organic molecules, particularly those with potential applications in medicinal chemistry and materials science. Its unique structural features, including a reactive aromatic ring, a nucleophilic nitrogen atom, and an oxidizable sulfur atom, provide multiple avenues for chemical modification, making it a valuable scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with experimental protocols and quantitative data.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature with a melting point of 78-78.5 °C. Its structure combines an acetamido group and a methylthio group on a benzene ring, influencing its reactivity and physical properties. The spectroscopic data for a closely related compound, N-methyl-N-(2-(methylthio)phenyl)acetamide, provides a useful reference for the characterization of this compound.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NOS | |

| Molecular Weight | 181.26 g/mol | |

| Melting Point | 78-78.5 °C | |

| Appearance | Solid |

Table 2: Reference Spectroscopic Data for a Similar Compound: N-methyl-N-(2-(methylthio)phenyl)acetamide [1]

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR (400 MHz, CDCl₃) | 7.36 (t, J = 7.42 Hz, 1H), 7.16-7.22 (m, 2H), 7.12-7.14 (m, 1H), 3.18 (s, 3H), 2.45 (s, 3H), 1.81 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | 171.07, 140.89, 138.59, 129.02, 128.25, 125.54, 124.91, 35.18, 21.92, 14.15 |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the N-acetylation of its precursor, 3-(methylthio)aniline, using acetic anhydride.

Experimental Protocol: N-Acetylation of 3-(methylthio)aniline

This protocol is adapted from general procedures for the acetylation of anilines.

Materials:

-

3-(methylthio)aniline

-

Acetic anhydride

-

Suitable solvent (e.g., glacial acetic acid, dichloromethane, or under solvent-free conditions)

-

Base (optional, e.g., pyridine or triethylamine, if using an inert solvent)

-

Water

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve 3-(methylthio)aniline in a suitable solvent.

-

Slowly add acetic anhydride (typically 1.1 to 1.5 equivalents) to the solution with stirring. If the reaction is performed in an inert solvent, a base is usually added to neutralize the acetic acid byproduct.

-

The reaction mixture is stirred at room temperature or gently heated to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into cold water to precipitate the product.

-

The solid product is collected by vacuum filtration, washed with water to remove any remaining acetic acid and other water-soluble impurities.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Applications as a Building Block in Organic Synthesis

This compound is a versatile intermediate for the synthesis of more complex molecules. The acetamido group moderates the activating effect of the amino group, allowing for more controlled electrophilic aromatic substitution reactions. The methylthio group can be oxidized to sulfoxide and sulfone, which are important functional groups in many biologically active compounds.

References

Exploring the Pharmacokinetics of N-Acetyl-3-methylthio-aniline: A Review of Available Data

Notice to the Reader: A comprehensive search of publicly available scientific literature and databases has been conducted to gather information on the pharmacokinetics of N-Acetyl-3-methylthio-aniline. This search has revealed a significant lack of specific data regarding the absorption, distribution, metabolism, and excretion (ADME) of this particular compound.

While data is available for the parent compound, 3-(methylthio)aniline, and for other N-acetylated molecules, this information cannot be directly extrapolated to this compound. The process of N-acetylation can significantly alter the pharmacokinetic properties of a molecule.

Consequently, this document serves to report the absence of specific findings and to provide context based on related compounds where applicable. Due to the lack of experimental data, it is not possible to provide quantitative data tables, detailed experimental protocols, or metabolic pathway diagrams as requested.

Current State of Research

As of December 2025, there are no publicly accessible studies detailing the pharmacokinetic profile of this compound in any biological system. Research databases such as PubMed, Scopus, and Web of Science, as well as chemical property databases, do not contain entries describing its ADME characteristics.

Information on the Parent Compound: 3-(Methylthio)aniline

The parent amine, 3-(methylthio)aniline, is a known chemical entity. It is commercially available and primarily used as an intermediate in chemical synthesis, including for pharmaceuticals.[1][2] Its basic chemical and physical properties are documented.[3]

Chemical Properties of 3-(Methylthio)aniline:

-

CAS Number: 1783-81-9[1]

-

Molecular Formula: C7H9NS[1]

-

Molecular Weight: 139.22 g/mol [1]

-

Appearance: Colorless to light yellow liquid[1]

While these details are useful for identification and handling, they do not provide insight into the biological processing of the compound or its N-acetylated derivative.

General Principles of N-Acetylation and Pharmacokinetics

N-acetylation is a major metabolic pathway for many drugs and xenobiotics that contain an aromatic amine or a hydrazine group. This reaction is catalyzed by N-acetyltransferase (NAT) enzymes, primarily NAT1 and NAT2. The rate and extent of N-acetylation can have profound effects on a compound's:

-

Absorption and Bioavailability: Acetylation can alter a molecule's polarity and size, which may affect its ability to cross biological membranes.

-

Distribution: Changes in physicochemical properties can influence how a compound distributes into various tissues.

-

Metabolism: The acetylated metabolite may or may not be a substrate for further metabolic reactions.

-

Excretion: Acetylation generally increases water solubility, facilitating renal excretion.

For example, the pharmacokinetics of N-acetylcysteine are well-studied, showing an oral bioavailability of 6-10% and a terminal half-life of around 6.25 hours after oral administration.[4][5] However, it is critical to note that N-acetylcysteine is structurally dissimilar to this compound, and these values are not predictive.

Hypothetical Metabolic Pathway

In the absence of experimental data, one can only hypothesize about the potential metabolism of this compound. A logical starting point would be its formation from the parent amine, 3-(methylthio)aniline, via N-acetylation. Subsequent metabolism could involve oxidation of the sulfur atom to a sulfoxide or sulfone, followed by excretion. This hypothetical workflow is presented below for conceptual purposes only.

Conclusion and Future Directions

There is a clear gap in the scientific literature regarding the pharmacokinetics of this compound. To address this, future research would need to involve foundational in vitro and in vivo studies.

Suggested Experimental Workflow:

-

Analytical Method Development: Develop and validate a sensitive analytical method, such as LC-MS/MS, to quantify this compound in biological matrices (plasma, urine, etc.).

-

In Vitro Studies:

-

Metabolic Stability: Use liver microsomes or hepatocytes to determine the rate of metabolic turnover.

-

Metabolite Identification: Identify the major metabolites formed.

-

Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins.

-

-

In Vivo Studies:

-

Administer the compound to animal models (e.g., rodents) via intravenous and oral routes.

-

Collect blood and urine samples at timed intervals.

-

Analyze samples to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability).

-

The logical workflow for such a research program is outlined in the diagram below.

Until such studies are conducted and published, the pharmacokinetic profile of this compound remains unknown. Researchers in drug development are advised to treat it as a new chemical entity and conduct full pharmacokinetic characterization.

References

- 1. lzchemical.com [lzchemical.com]

- 2. AZTEC BIOTECH [aztecbiotech.com]

- 3. 3-(Methylthio)aniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Pharmacokinetics of N-acetylcysteine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of N-Acetyl-3-methylthio-aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of N-Acetyl-3-methylthio-aniline, a valuable intermediate in pharmaceutical and chemical research. The protocol details the N-acetylation of 3-(methylthio)aniline using acetic anhydride. This application note includes a summary of physical and chemical properties, a detailed experimental protocol, safety precautions, and visual diagrams of the experimental workflow and reaction mechanism to ensure successful and safe execution of the synthesis.

Introduction

The N-acetylation of anilines is a fundamental and widely utilized transformation in organic synthesis. This reaction serves multiple purposes, including the protection of the amino group to modulate its reactivity and the introduction of an acetamido moiety, which is a common structural feature in many biologically active compounds. This compound, the target compound of this protocol, is a key building block for the synthesis of various pharmaceutical agents and functional materials. The presence of the methylthio group offers a site for further chemical modification, enhancing its versatility as a synthetic intermediate.

The synthesis described herein involves the reaction of 3-(methylthio)aniline with acetic anhydride. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of acetic anhydride. This is a robust and high-yielding reaction, making it suitable for both small-scale laboratory synthesis and larger-scale production.

Data Presentation

A summary of the key quantitative data for the reactant, reagent, and product is presented in the table below for easy reference and comparison.

| Property | 3-(Methylthio)aniline (Reactant) | Acetic Anhydride (Reagent) | This compound (Product) |

| Molecular Formula | C₇H₉NS | C₄H₆O₃ | C₉H₁₁NOS |

| Molecular Weight | 139.22 g/mol | 102.09 g/mol | 181.25 g/mol |

| Appearance | Colorless to light yellow liquid | Colorless liquid | Off-white to light yellow solid |

| Melting Point | Not applicable | -73 °C | 78-78.5 °C[1] |

| Boiling Point | 163-165 °C at 16 mmHg[2] | 138-140 °C | 361.7 °C at 760 mmHg |

| Density | 1.13 g/mL at 25 °C[2] | 1.08 g/mL at 20 °C | 1.14 g/cm³ |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from 3-(methylthio)aniline.

Materials and Equipment

-

3-(methylthio)aniline (97% or higher purity)

-

Acetic anhydride (98% or higher purity)

-

Glacial acetic acid

-

Sodium acetate (anhydrous)

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Buchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders and pipettes

-

Rotary evaporator

-

Melting point apparatus

-

Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

-

UV lamp for TLC visualization

Experimental Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (35.9 mmol) of 3-(methylthio)aniline in 30 mL of glacial acetic acid. Stir the mixture at room temperature until the aniline is completely dissolved.

-

Addition of Acetylating Agent: To the stirred solution, slowly add 5.5 mL (58.2 mmol, 1.6 equivalents) of acetic anhydride dropwise over a period of 10-15 minutes. An exothermic reaction may be observed. If the temperature rises significantly, the flask can be cooled in an ice-water bath.

-

Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C using a heating mantle or oil bath and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material (3-(methylthio)aniline) should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 150 mL of ice-cold water while stirring vigorously. A precipitate of this compound will form.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with two portions of 20 mL of cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol (approximately 20-30 mL). If the solid does not dissolve completely, add a small amount of hot water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them in a vacuum oven or desiccator to a constant weight.

-

Characterization: Determine the melting point of the purified product and calculate the reaction yield. The expected melting point is 78-78.5 °C.[1] The purity can be further assessed by TLC. For structural confirmation, spectroscopic analysis (¹H NMR, ¹³C NMR, IR) should be performed.

Safety Precautions

-

3-(Methylthio)aniline: Harmful if swallowed and may cause skin and eye irritation.[3][4] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acetic Anhydride: Flammable, corrosive, and causes severe skin burns and eye damage.[2][5] It is also harmful if swallowed or inhaled.[5] Work in a well-ventilated fume hood and wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with care in a fume hood.

Visualizations

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Mechanism of N-acetylation of 3-(methylthio)aniline with acetic anhydride.

References

Application Notes and Protocols: Acetylation of 3-(Methylthio)aniline

Introduction

Acetylation is a fundamental chemical transformation in organic synthesis, frequently employed to protect amine functionalities during multi-step synthetic sequences. The introduction of an acetyl group to an aniline derivative, such as 3-(methylthio)aniline, modulates the reactivity of the amino group. This N-acetylation is a type of nucleophilic acyl substitution.[1] The resulting acetamide, N-(3-(methylthio)phenyl)acetamide, is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The methylthio group present on the aromatic ring offers a site for further chemical modification, such as oxidation to a sulfoxide or sulfone, thereby expanding the potential for generating diverse chemical entities for drug discovery and development.[2] This protocol details a standard laboratory procedure for the efficient acetylation of 3-(methylthio)aniline using acetic anhydride.

Reaction Principle

The acetylation of 3-(methylthio)aniline involves the reaction of the primary amine with an acetylating agent, typically acetic anhydride or acetyl chloride.[1] The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.[3][4] In the case of acetic anhydride, this leads to the formation of a tetrahedral intermediate which then collapses to form the N-acetylated product and an acetate ion as a leaving group.[5] The reaction is often carried out in the presence of a base, such as pyridine or sodium acetate, to neutralize the acidic byproduct (acetic acid) and drive the reaction to completion.[3][6]

Experimental Protocol

Materials:

-

3-(Methylthio)aniline

-

Acetic anhydride

-

Pyridine (or Sodium Acetate)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or a mixture of ethyl acetate and hexanes for recrystallization

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Büchner funnel and flask for vacuum filtration

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-(methylthio)aniline (1.0 eq) in a suitable solvent such as dichloromethane.

-

Addition of Base: Add a base, such as pyridine (1.2 eq), to the solution and stir at room temperature.

-

Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove acetic acid), and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude N-(3-(methylthio)phenyl)acetamide can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield the pure product.[7]

-

Characterization: The purified product should be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Data Presentation

| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| 3-(Methylthio)aniline | 139.21 | (Specify mass) | 1.0 |

| Acetic Anhydride | 102.09 | (Specify volume/mass) | 1.1 |

| Pyridine | 79.10 | (Specify volume/mass) | 1.2 |

| Reaction Time | - | 1-3 hours | - |

| Reaction Temperature | - | Room Temperature | - |

| Expected Product | N-(3-(methylthio)phenyl)acetamide | 181.25 | - |

| Theoretical Yield | - | (Calculate based on starting material) | - |

Visualization

Caption: Experimental workflow for the acetylation of 3-(methylthio)aniline.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Acetic anhydride and pyridine are corrosive and have strong odors. Handle with care.

-

Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

This detailed protocol provides a robust method for the acetylation of 3-(methylthio)aniline, a valuable transformation for researchers in synthetic chemistry and drug development. The procedure is based on well-established methods for the acetylation of anilines and can be adapted as needed for specific research applications.

References

- 1. scribd.com [scribd.com]

- 2. benchchem.com [benchchem.com]

- 3. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]

- 5. reddit.com [reddit.com]

- 6. Acetanilide synthesis | PPTX [slideshare.net]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols: N-Acetyl-3-methylthio-aniline in the Synthesis of Bioactive Molecules

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetyl-3-methylthio-aniline and its parent compound, 3-(methylthio)aniline, are versatile precursors in the synthesis of a variety of bioactive molecules. The presence of the methylthio group and the aniline functionality allows for diverse chemical modifications, leading to compounds with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of two classes of bioactive molecules derived from these precursors: selective cyclooxygenase-2 (COX-2) inhibitors and phenothiazine-based antipsychotics.

I. Synthesis of Phenylazobenzenesulfonamide Derivatives as Selective COX-2 Inhibitors

The aniline moiety of 3-(methylthio)aniline can be readily diazotized and coupled with sulfonamides to generate phenylazobenzenesulfonamide derivatives. These compounds have shown promise as selective inhibitors of COX-2, an enzyme implicated in inflammation and pain.

Quantitative Data Summary

| Compound Name | Starting Material | Bioactivity Target | IC50 (COX-1) | IC50 (COX-2) | Selectivity Index (COX-1/COX-2) | Reference |

| 4-(4-amino-2-methylsulfanyl-phenylazo)benzenesulfonamide | 3-(Methylthio)aniline | COX-1/COX-2 | 23.28 µM | 2.04 µM | 11.41 | [1] |

Experimental Protocol: Synthesis of 4-(4-amino-2-methylsulfanyl-phenylazo)benzenesulfonamide

This protocol is a representative procedure based on established methods for diazotization and azo coupling reactions.

Materials:

-

3-(Methylthio)aniline

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Sulfanilamide

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Ice

Procedure:

-

Diazotization of 3-(Methylthio)aniline:

-

Dissolve 3-(methylthio)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, cooled in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise to the aniline solution, maintaining the temperature between 0-5 °C with constant stirring.

-

Continue stirring for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Azo Coupling:

-

In a separate beaker, dissolve sulfanilamide (1.0 eq) in an aqueous solution of sodium hydroxide.

-

Cool the sulfanilamide solution in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the sulfanilamide solution with vigorous stirring.

-

Maintain the temperature below 5 °C during the addition.

-

A colored precipitate of the azo compound will form.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 4-(4-amino-2-methylsulfanyl-phenylazo)benzenesulfonamide.

-

Signaling Pathway: COX-2 in Inflammation

Caption: Inhibition of the COX-2 pathway by phenylazobenzenesulfonamide derivatives.

II. Synthesis of Thioridazine, a Phenothiazine Antipsychotic